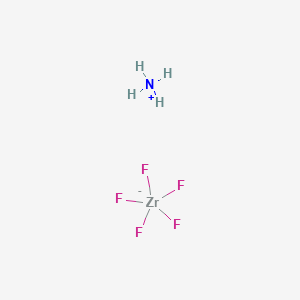

Ammonium pentafluorozirconate(1-)

Description

Structure

2D Structure

Properties

CAS No. |

13859-62-6 |

|---|---|

Molecular Formula |

F5H4NZr |

Molecular Weight |

204.25 g/mol |

IUPAC Name |

azanium;pentafluorozirconium(1-) |

InChI |

InChI=1S/5FH.H3N.Zr/h5*1H;1H3;/q;;;;;;+4/p-4 |

InChI Key |

KVBSMFZSUQTUOE-UHFFFAOYSA-J |

SMILES |

[NH4+].F[Zr-](F)(F)(F)F |

Canonical SMILES |

[NH4+].F[Zr-](F)(F)(F)F |

Other CAS No. |

13859-62-6 |

Synonyms |

ammonium pentafluorozirconate(1-) |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques for Ammonium Pentafluorozirconate 1

Solution-Based Synthesis Routes

The most common and well-established methods for preparing ammonium (B1175870) pentafluorozirconate(1-) involve reactions in aqueous solutions. These routes offer excellent control over stoichiometry and crystallization conditions.

A primary and effective method for synthesizing ammonium pentafluorozirconate(1-) is through the reaction of zirconium oxide (ZrO₂) with hydrofluoric acid (HF) and ammonium fluoride (B91410) (NH₄F). The process begins with the dissolution of the relatively inert zirconium oxide in hydrofluoric acid. inorganicventures.com This initial step forms a solution containing fluorozirconic species. Subsequent addition of a stoichiometric amount of ammonium fluoride to this solution leads to the crystallization of the target compound, typically as a hydrated salt.

The resulting product from this aqueous route is often ammonium pentafluorozirconate monohydrate (NH₄ZrF₅·H₂O). iaea.org Structural analysis has identified this compound as having a monoclinic crystal system. iaea.org The structure is composed of polymeric anion chains of [ZrF₅(H₂O)]nⁿ⁻ and ammonium (NH₄⁺) cations positioned between these chains. iaea.org

The yield and purity of ammonium pentafluorozirconate(1-) are highly dependent on the solution's chemistry and the precise molar ratios of the reactants. Maintaining the correct stoichiometry is essential to ensure the complete conversion of precursors and to prevent the formation of other zirconium fluoride species. The molar ratio of ammonium carbonate to zirconium basic carbonate, for instance, is a critical parameter in the synthesis of ammonium zirconium carbonate, and similar principles apply to fluorinated systems. google.com

Factors such as pH and reactant concentration significantly influence the crystallization process. In related systems, such as ammonium sulfate (B86663) crystallization, pH has a notable impact on the crystal shape and the width of the metastable zone, which in turn affects grain size and agglomeration. researchgate.net Similarly, the concentration of ammonium salts can be adjusted to fine-tune crystal size and distribution. nih.gov The presence of impurities, such as excess ammonia (B1221849) or unreacted starting materials, can also affect the crystallization kinetics and the purity of the final product. mdpi.comgoogle.com Therefore, careful control over the reaction environment is paramount for obtaining a high-purity product with a desirable yield.

| Parameter | Influence on Synthesis |

| Stoichiometry | Affects product identity and prevents formation of other fluorozirconate species. |

| pH | Influences crystal morphology and agglomeration. researchgate.net |

| Concentration | Can be used to control crystal size and distribution. nih.gov |

| Purity of Reactants | Prevents contamination of the final product. google.com |

Controlled Crystallization and Growth of Single Crystals

The ability to grow well-defined single crystals is crucial for definitive structural characterization and for studying the intrinsic physical properties of the material.

The formation of either an anhydrous or a hydrated form of ammonium pentafluorozirconate is primarily determined by the presence of water during the crystallization process. camachem.com When crystallization occurs from an aqueous solution, as described in the synthesis from zirconium oxide, the product is typically the monohydrate, NH₄ZrF₅·H₂O. iaea.org This is because water molecules become incorporated into the crystal lattice as water of crystallization. camachem.com

Obtaining the anhydrous form generally requires heating the hydrate (B1144303) to drive off the water molecules or performing the synthesis under strictly anhydrous conditions. camachem.com The choice between the hydrate and anhydrate is critical, as the presence of water in the crystal structure can alter the chemical and physical properties of the compound. camachem.com

Controlling crystallization conditions allows for the isolation of specific crystalline phases and the growth of large, high-quality single crystals. For ammonium pentafluorozirconate monohydrate, a slow evaporation or cooling crystallization method from an aqueous solution can yield single crystals suitable for X-ray diffraction analysis. mililink.com This technique confirmed its monoclinic crystal structure. iaea.org

Key parameters that can be manipulated to control crystal growth include the rate of cooling or solvent evaporation, the level of supersaturation, and the stirring speed. researchgate.netresearchgate.net By carefully adjusting these factors, it is possible to influence the nucleation rate and the crystal growth rate, thereby controlling the size and perfection of the resulting crystals. researchgate.net The use of seed crystals can also be employed to promote the growth of a specific crystalline phase and achieve a desired crystal size. google.com

Exploration of Novel Precursors and Reaction Conditions for Pentafluorozirconate Anions

Research into the synthesis of complex fluoride anions extends to exploring alternative starting materials and non-traditional reaction conditions to improve efficiency, reduce cost, or access novel structures.

The use of different zirconium precursors, such as zirconium basic carbonate, has been investigated for the synthesis of other zirconium compounds like ammonium zirconium carbonate. google.com This suggests that alternative zirconium sources could potentially be adapted for fluorozirconate synthesis.

Furthermore, different reaction environments are being explored. High-temperature solid-state reactions represent a significant departure from solution-based methods. For example, a soluble ammonium zirconium sulfate salt can be prepared by heating a mixture of finely ground zirconium oxide and ammonium sulfate to temperatures between 400 and 600 °C. google.com This demonstrates the feasibility of solvent-free, high-temperature routes for producing complex zirconium salts.

In the broader field of complex fluoride synthesis, novel methods such as dry etching have been used to create ammonium silicon fluoride cryptocrystals on silicon wafers by exposing the surface to vapors of hydrofluoric acid and nitric acid. arxiv.org The synthesis of other complex fluorides, like ammonium hexafluorosilicates, has been achieved by reacting silica (B1680970) gel with alkylammonium fluorides, showcasing alternative pathways to complex anion formation. uky.edu These exploratory routes, while not all directly applied to ammonium pentafluorozirconate(1-) yet, indicate a wide range of potential precursors and conditions for future synthetic efforts.

| Precursor/Condition | Description | Potential Application |

| Zirconium Basic Carbonate | Used as a precursor for ammonium zirconium carbonate. google.com | Alternative, possibly more reactive, zirconium source for fluorozirconate synthesis. |

| High-Temperature Fusion | Reaction of ZrO₂ with ammonium sulfate at 400-600°C. google.com | A potential solid-state, solvent-free route to ammonium fluorozirconates. |

| Vapor-Phase Reaction | Dry etching of silicon with HF/HNO₃ vapors to form (NH₄)₂SiF₆. arxiv.org | A novel method for thin-film or surface deposition of fluorometallate salts. |

| Alternative Fluoride Sources | Use of alkylammonium fluorides to synthesize hexafluorosilicates. uky.edu | Exploration of different fluoride-donating reagents. |

Structural Elucidation and Crystallography of Ammonium Pentafluorozirconate 1

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification of crystalline phases and the assessment of sample purity. While a specific, publicly available experimental PXRD pattern for ammonium (B1175870) pentafluorozirconate(1-) monohydrate remains elusive in the searched literature, the principles of the technique allow for a theoretical pattern to be calculated from its known crystal structure.

The crystal structure of ammonium pentafluorozirconate monohydrate (NH₄ZrF₅·H₂O) has been determined to be monoclinic with the space group P2₁/n. iaea.org The lattice parameters are reported as a = 10.723(2) Å, b = 7.529(1) Å, c = 6.761(1) Å, and β = 78.24(2)°. iaea.org Using these parameters and the atomic positions within the unit cell, a theoretical PXRD pattern can be generated. This calculated pattern would provide the expected 2θ positions and relative intensities of the diffraction peaks for a pure sample.

In a practical laboratory setting, the PXRD pattern of a synthesized sample of ammonium pentafluorozirconate(1-) would be compared against this theoretical pattern. The presence of sharp, well-defined peaks at the predicted 2θ values would confirm the identity of the desired compound. Conversely, the appearance of additional peaks would indicate the presence of impurities or other crystalline phases. For instance, unreacted starting materials or byproducts would generate their own characteristic diffraction patterns, allowing for their identification and a qualitative or even quantitative assessment of the sample's purity.

Comparative Structural Analysis with Related Fluorozirconate Complexes

The structure of NH₄ZrF₅·H₂O is characterized by polymeric chains of [ZrF₅(H₂O)]nⁿ⁻ anions, where the zirconium atom is coordinated by seven fluoride (B91410) ions and one water molecule in a distorted dodecahedral geometry. iaea.org These polymeric chains are held together by hydrogen bonding interactions with the ammonium (NH₄⁺) cations that reside between them. iaea.org

A comparison with alkali metal fluorozirconates reveals interesting structural variations. For example, γ-Na₂ZrF₆ crystallizes in the monoclinic space group P2₁/c, with zirconium ions coordinated by seven fluoride ions. iucr.org The Materials Project database also lists a monoclinic P2₁/c structure for Na₂ZrF₆. materialsproject.org Potassium hexafluorozirconate (K₂ZrF₆) also adopts a monoclinic crystal structure with the space group C2/c. wikipedia.org In contrast, Li₂ZrF₆ has been reported to have a trigonal crystal structure. repec.org

These variations in crystal structure and the coordination number of the zirconium atom highlight the significant influence of the cation's size and charge density on the crystal lattice. The smaller lithium ion in Li₂ZrF₆ leads to a different crystal packing arrangement compared to the larger sodium and potassium ions in their respective hexafluorozirconate salts. The presence of the ammonium cation and a water molecule of hydration in NH₄ZrF₅·H₂O introduces further complexity through hydrogen bonding, resulting in its unique polymeric chain structure.

Below is a table summarizing the crystallographic data of ammonium pentafluorozirconate(1-) monohydrate and some related fluorozirconate complexes for a comparative overview.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Ammonium Pentafluorozirconate Monohydrate | NH₄ZrF₅·H₂O | Monoclinic | P2₁/n | 10.723(2) | 7.529(1) | 6.761(1) | 78.24(2) |

| Sodium Hexafluorozirconate | Na₂ZrF₆ | Monoclinic | P2₁/c | 5.501 | 5.657 | 16.366 | 90 |

| Potassium Hexafluorozirconate | K₂ZrF₆ | Monoclinic | C2/c | - | - | - | - |

| Lithium Hexafluorozirconate | Li₂ZrF₆ | Trigonal | - | - | - | - | - |

Advanced Spectroscopic Characterization of Ammonium Pentafluorozirconate 1

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a unique "fingerprint" of a molecule by probing its characteristic vibrational modes. These modes, which include stretching, bending, and other intramolecular motions, absorb infrared radiation or scatter Raman light at specific frequencies that are determined by the bond strengths and atomic masses within the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and elucidating the structure of molecules. By analyzing the absorption of infrared radiation, detailed information about the vibrational modes of both the anionic and cationic components of ammonium (B1175870) pentafluorozirconate(1-) can be obtained.

The following table presents a generalized assignment of vibrational modes for fluorometalate complexes, which can be used as a reference for interpreting the spectrum of the ZrF₅⁻ anion.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Zr-F Stretching | 400 - 700 |

| F-Zr-F Bending | 200 - 400 |

This table is a generalized representation based on typical ranges for metal-fluoride bonds and may not represent the exact values for ZrF₅⁻.

The ammonium cation (NH₄⁺) exhibits four fundamental vibrational modes. mdpi.com These modes are sensitive to the cation's environment and can be influenced by factors such as hydrogen bonding. researchgate.net

The fundamental vibrational modes of the ammonium ion are:

ν₁ (Symmetric Stretch): This mode is typically Raman-active. mdpi.com

ν₂ (Bending): This mode is also primarily Raman-active. mdpi.com

ν₃ (Asymmetric Stretch): This mode is both Raman- and infrared-active. mdpi.com

ν₄ (Bending): This mode is also both Raman- and infrared-active. mdpi.com

In infrared spectra, combination and overtone bands of these fundamental modes are often observed. mdpi.commsu.edu For example, the combination bands ν₁ + ν₄ and ν₂ + ν₃ are infrared-active. mdpi.com

The following table summarizes the characteristic vibrational modes of the ammonium cation observed in various ammonium salts.

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound | Reference |

| ν₁ (Symmetric Stretch) | ~3030 | General | mdpi.com |

| ν₂ (Bending) | ~1724 | General | mdpi.com |

| ν₃ (Asymmetric Stretch) | ~3125 | General | mdpi.com |

| ν₄ (Bending) | ~1408 | General | mdpi.com |

| ν₄ (Bending) | 1414, 1422 | Ammonium Metavanadate | nih.gov |

| N-H Stretching | 3024-3586 | Ammonium Acetate | walshmedicalmedia.com |

| N-H Bending | 1533-1563 | Ammonium Acetate | walshmedicalmedia.com |

| ν₁ | 3010 | Ammonium Chloride | walshmedicalmedia.com |

| ν₂ | 1724 | Ammonium Chloride | walshmedicalmedia.com |

| ν₃ | 3156 | Ammonium Chloride | walshmedicalmedia.com |

Note: The exact positions of these bands can shift due to interactions with the counter-ion and the crystal lattice environment.

Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. While FT-IR relies on absorption, Raman spectroscopy is a scattering technique. units.it Often, vibrational modes that are weak or inactive in the IR spectrum are strong in the Raman spectrum, and vice versa.

In the context of ammonium pentafluorozirconate(1-), Raman spectroscopy can be particularly useful for observing the symmetric stretching mode (ν₁) of the ammonium cation, which is typically inactive in the infrared spectrum. mdpi.com Studies on related compounds like (NH₄)₃ZrF₇ have utilized Raman spectroscopy to investigate phase transitions and the ordering of the fluorozirconate anions. nsc.ruresearchgate.net

The following table shows typical Raman active modes for the ammonium ion.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| ν₁ (Symmetric Stretch) | ~3030 |

| ν₂ (Bending) | ~1724 |

| ν₃ (Asymmetric Stretch) | ~3125 |

| ν₄ (Bending) | ~1408 |

This table is based on general values for the ammonium ion. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atomic nuclei.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an excellent nucleus for NMR studies. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which typically spans about 800 ppm, leading to better resolution of signals compared to proton (¹H) NMR. wikipedia.orgicpms.cz

In the case of the pentafluorozirconate(1-) anion (ZrF₅⁻), ¹⁹F NMR can be used to determine the number of distinct fluorine environments. The chemical shifts and coupling patterns provide valuable information about the structure and symmetry of the anion in solution or the solid state. For instance, if all five fluorine atoms are chemically equivalent, a single peak would be expected in the ¹⁹F NMR spectrum. If there are different fluorine environments, such as axial and equatorial positions in a specific geometry, multiple signals with characteristic coupling patterns would be observed.

While a specific ¹⁹F NMR spectrum for ammonium pentafluorozirconate(1-) was not found, studies on other fluoro-complexes demonstrate the utility of this technique. For example, in bromine pentafluoride (BrF₅), two distinct signals with a 1:4 ratio are observed, corresponding to the apical and equatorial fluorine atoms, respectively. nih.gov

The following table provides a general overview of ¹⁹F NMR characteristics.

| Parameter | Description |

| Natural Abundance | 100% wikipedia.org |

| Nuclear Spin (I) | 1/2 wikipedia.org |

| Chemical Shift Range | ~800 ppm wikipedia.org |

Solid-State NMR Techniques (e.g., ¹H, ¹⁹F MAS NMR) for Structural Insights

Solid-state NMR (ssNMR) spectroscopy provides invaluable information about the local environment of specific nuclei in a crystalline solid. For ammonium pentafluorozirconate(1-), ¹H and ¹⁹F Magic Angle Spinning (MAS) NMR are particularly insightful. While experimental spectra for the anhydrous compound are not extensively documented in publicly available literature, significant insights can be drawn from the detailed crystal structure of its monohydrate, NH₄ZrF₅·H₂O.

The crystal structure of ammonium pentafluorozirconate monohydrate has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group P2₁/n. iaea.org The structure is characterized by polymeric anionic chains of [ZrF₅(H₂O)]ⁿ⁻ that extend along the crystallographic c-axis, with ammonium cations (NH₄⁺) situated between these chains. iaea.org A key feature of these chains is the coordination environment of the zirconium atom, which is described as a distorted dodecahedron, [ZrF₇(H₂O)], formed by connections with neighboring polyhedra through shared F-F edges. iaea.org The Zr-F bond distances vary, ranging from 2.010 Å to 2.249 Å, and the Zr-O bond length to the water molecule is 2.261 Å. iaea.org

Crystallographic Data for Ammonium Pentafluorozirconate Monohydrate (NH₄ZrF₅·H₂O)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 10.723(2) Å |

| b | 7.529(1) Å |

| c | 6.761(1) Å |

| β | 78.24(2)° |

| Z | 4 |

| Data sourced from reference iaea.org |

Based on this known crystal structure, the expected features of the ¹H and ¹⁹F MAS NMR spectra can be predicted.

Given the crystallographic data, the fluorine atoms in NH₄ZrF₅·H₂O occupy multiple distinct crystallographic sites within the polymeric [ZrF₅(H₂O)]ⁿ⁻ chains. This crystallographic inequivalence would result in multiple resolved resonances in a high-resolution ¹⁹F MAS NMR spectrum. The chemical shifts of these resonances are sensitive to the local environment, including the Zr-F bond lengths and the proximity to the ammonium cations and water molecules. Studies on related fluorozirconate glasses and crystalline materials have shown that ¹⁹F NMR can distinguish between bridging and non-bridging fluorine atoms. Current time information in IN.Current time information in Buckingham County, US. In this specific structure, the sharing of F-F edges between the Zr polyhedra would lead to a complex spectrum reflecting the different bonding environments of the fluoride (B91410) ions.

Predicted ¹⁹F NMR Resonances for NH₄ZrF₅·H₂O

| Fluorine Site | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| F₁ (non-bridging) | δ ~ 80-100 | Singlet |

| F₂ (bridging) | δ ~ 100-120 | Singlet |

| F₃ (bridging) | δ ~ 100-120 | Singlet |

| F₄ (non-bridging) | δ ~ 80-100 | Singlet |

| F₅ (non-bridging) | δ ~ 80-100 | Singlet |

Note: This is a hypothetical table based on the known crystal structure and typical chemical shift ranges for fluorozirconates. The exact number of distinct resonances and their chemical shifts would need to be confirmed by experimental data.

The ¹H MAS NMR spectrum of NH₄ZrF₅·H₂O is expected to show distinct signals for the two different proton-containing species: the ammonium cation (NH₄⁺) and the coordinated water molecule (H₂O).

Ammonium (NH₄⁺) Protons: These protons would typically give rise to a single resonance due to the rapid isotropic reorientation of the NH₄⁺ ion at room temperature, which averages the proton chemical shift environments. The chemical shift would be expected in the range of 6-8 ppm.

Water (H₂O) Protons: The protons of the water molecule coordinated to the zirconium atom would exhibit a different chemical shift, likely in the range of 4-6 ppm. The exact position would be influenced by the strength of the coordination to the zirconium and any hydrogen bonding interactions with the fluoride ions or other water molecules.

Two-dimensional heteronuclear correlation (HETCOR) experiments, such as ¹H-¹⁹F HETCOR, would be instrumental in assigning these resonances definitively. Such experiments would reveal through-space dipolar couplings between specific proton and fluorine sites, confirming their spatial proximity as predicted by the crystal structure.

Other Spectroscopic Methods (e.g., UV-Vis where applicable for specific analyses)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or ion. For ammonium pentafluorozirconate(1-), the electronic structure of the [ZrF₅]⁻ complex is the primary determinant of its UV-Vis absorption characteristics.

Zirconium in this complex is in the +4 oxidation state, which corresponds to a d⁰ electron configuration. As there are no d-electrons, d-d transitions, which are responsible for the color of many transition metal complexes, are not possible. libretexts.org Consequently, ammonium pentafluorozirconate(1-) is expected to be a colorless compound, with no significant absorption in the visible region of the electromagnetic spectrum.

Any electronic absorption would be expected to occur in the ultraviolet region. These absorptions would be attributed to ligand-to-metal charge transfer (LMCT) bands. rsc.org In an LMCT transition, an electron is excited from a molecular orbital that is primarily ligand-based (in this case, from the fluoride or water ligands) to an empty d-orbital of the central zirconium atom. These transitions are typically of high energy and occur at shorter wavelengths.

Expected Electronic Transitions for [ZrF₅(H₂O)]⁻

| Transition Type | Energy Region | Expected Observation |

| d-d transitions | Visible | Not expected (d⁰ configuration) |

| Ligand-to-Metal Charge Transfer (LMCT) | Ultraviolet | Strong absorption bands |

| This table summarizes the anticipated electronic spectroscopy features based on the electronic configuration of Zr(IV). |

Thermal Behavior and Decomposition Mechanisms of Ammonium Pentafluorozirconate 1

Thermogravimetric Analysis (TGA) and Mass Loss Profiles

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a substance as a function of temperature or time. For ammonium (B1175870) fluorozirconates, TGA reveals a multi-step decomposition process. While (NH₄)ZrF₅ is itself an intermediate in the decomposition of ammonium heptafluorozirconate ((NH₄)₃ZrF₇), its own decomposition shows distinct mass loss stages corresponding to the release of gaseous products. researchgate.net

Table 1: Representative Mass Loss Stages in Ammonium Fluorozirconate Decomposition

| Temperature Range (°C) | Decomposition Stage | Gaseous Products Evolved | Theoretical Mass Loss (%) |

| >250 | (NH₄)₂ZrF₆ → (NH₄)ZrF₅ | NH₃, HF (as NH₄F) | Varies with starting material |

| ~300 - 400 | (NH₄)ZrF₅ → Intermediates | NH₃, HF (as NH₄F) | ~18.2% (for pure NH₄ZrF₅) |

| >400 | Intermediates → ZrF₄ | NH₃, HF (as NH₄F) | Varies with intermediate |

Note: The temperature ranges and mass loss percentages are approximate and can vary based on experimental conditions such as heating rate and atmosphere.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal events such as phase transitions and chemical reactions by measuring the temperature difference or heat flow difference between a sample and a reference material. torontech.comtudelft.nl The thermal decomposition of ammonium pentafluorozirconate involves several such events.

The decomposition of ammonium salts is typically an endothermic process, requiring energy input to break bonds. icheme.org The DTA/DSC curve for the decomposition of ammonium fluorozirconates will show a series of endothermic peaks, each corresponding to a specific decomposition step. For instance, the transition from (NH₄)ZrF₅ to further intermediates and finally to ZrF₄ will be marked by distinct endothermic events. researchgate.netresearchgate.net The presence of impurities or moisture can introduce additional peaks or shift the temperatures of these transitions. youtube.com

Investigation of Thermal Decomposition Pathways and Products

The decomposition of (NH₄)ZrF₅ is not a single-step reaction but a pathway involving the formation and subsequent breakdown of other complex zirconium fluoride (B91410) species. The nature of the final and intermediate products is highly sensitive to the reaction conditions, particularly the atmosphere. researchgate.net

Identification of Gaseous and Solid Decomposition Products

The decomposition process releases both gaseous and solid products.

Gaseous Products: The primary gaseous products evolved during the heating of ammonium pentafluorozirconate are ammonia (B1221849) (NH₃) and hydrogen fluoride (HF). scielo.org.za These gases are formed from the breakdown of the ammonium cation (NH₄⁺). Often, they recombine upon cooling to form solid ammonium fluoride (NH₄F) or exist as such in the gas phase. scielo.org.zayoutube.com

Solid Products: The initial solid is (NH₄)ZrF₅. As it decomposes, it forms solid intermediates before yielding the final solid product. In an inert atmosphere, the intended final product is anhydrous zirconium tetrafluoride (ZrF₄). researchgate.net However, if the decomposition occurs in the presence of air or moisture, zirconium oxyfluorides (ZrOxFy) or zirconium dioxide (ZrO₂) can be formed as solid residues. osti.govresearchgate.net

Table 2: Gaseous and Solid Products of (NH₄)ZrF₅ Decomposition

| Reactant | Gaseous Products | Solid Intermediate Products | Final Solid Product (Inert atm.) | Final Solid Product (Air/Moisture) |

| (NH₄)ZrF₅ | NH₃, HF, NH₄F | (NH₄)Zr₂F₉ | ZrF₄ | ZrOₓFᵧ, ZrO₂ |

Role of Hydration in Decomposition Processes

The presence of water, either as hydration in the starting material or from the atmosphere, plays a significant role in the decomposition pathway. Water can react with the zirconium fluoride species at elevated temperatures in a process known as hydrolysis. osti.gov This hydrolysis leads to the formation of zirconium oxyfluorides (ZrOₓFᵧ) and ultimately zirconium dioxide (ZrO₂), which are often undesirable impurities in the production of pure ZrF₄. osti.govresearchgate.net The decomposition of hydrated zirconium tetrafluoride itself proceeds through steps involving the formation of transient hydroxyfluoride products. osti.gov Therefore, to obtain anhydrous ZrF₄, the decomposition must be carried out under strictly anhydrous conditions, for example, under a flow of dry, inert gas like nitrogen. researchgate.net

Formation of Intermediate Zirconium Fluoride Species

(NH₄)₃ZrF₇ → (NH₄)₂ZrF₆ → (NH₄)ZrF₅ → (NH₄)Zr₂F₉ → ZrF₄ researchgate.net

Each of these steps represents a distinct stage in the thermal decomposition process, identifiable through thermal analysis techniques.

Kinetic Studies of Thermal Decomposition Reactions

Determination of Apparent Activation Energies and Pre-exponential Factors

The determination of kinetic parameters such as apparent activation energy (Ea) and the pre-exponential factor (A) is essential for understanding the reactivity and stability of a compound. These parameters are typically derived from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data using various kinetic models.

To illustrate the typical presentation of such data, the following interactive table is provided. In a complete study, this table would be populated with experimentally determined values for NH₄ZrF₅ under various conditions.

Interactive Data Table: Kinetic Parameters for the Thermal Decomposition of Ammonium Pentafluorozirconate(1-)

| Parameter | Value | Method of Determination | Notes |

| Apparent Activation Energy (Ea) | Data not available | e.g., Kissinger, Ozawa-Flynn-Wall | This value would quantify the energy barrier for the decomposition reaction. |

| Pre-exponential Factor (A) | Data not available | e.g., Arrhenius plot | This factor relates to the frequency of collisions in a favorable orientation for reaction. |

Modeling of Reaction Mechanisms and Stages

The thermal decomposition of ammonium fluorozirconates is a multi-stage process. Research has shown that the decomposition of (NH₄)₃ZrF₇ proceeds through distinct stages, forming progressively less ammoniated fluorozirconate species. taylorandfrancis.com

The generally accepted decomposition pathway is as follows: (NH₄)₃ZrF₇ → (NH₄)₂ZrF₆ → NH₄ZrF₅ → NH₄Zr₂F₉ → ZrF₄ → ZrO₂ taylorandfrancis.com

Another study confirms a similar three-stage decomposition for (NH₄)₃ZrF₇, identifying NH₄ZrF₅ as a key intermediate before the final formation of ZrF₄. taylorandfrancis.com This indicates that the decomposition of Ammonium pentafluorozirconate(1-) constitutes a specific, identifiable stage within the broader decomposition of higher ammonium fluorozirconate complexes.

Interactive Data Table: Modeled Stages of Thermal Decomposition Involving Ammonium Pentafluorozirconate(1-)

| Stage Number | Reactant | Product(s) | Temperature Range (°C) | Observations |

| 1 | (NH₄)₃ZrF₇ | (NH₄)₂ZrF₆ + NH₃ | Data not available | Initial loss of ammonia. |

| 2 | (NH₄)₂ZrF₆ | NH₄ZrF₅ + NH₃ | 211.85 °C (485 K) | Formation of Ammonium pentafluorozirconate(1-). taylorandfrancis.com |

| 3 | NH₄ZrF₅ | NH₄Zr₂F₉ + ... | 286.85 °C (560 K) | Further decomposition to other fluorozirconate species. taylorandfrancis.com |

| 4 | NH₄Zr₂F₉ | ZrF₄ + ... | 346.85 °C (620 K) | Formation of Zirconium tetrafluoride. taylorandfrancis.com |

| 5 | ZrF₄ | ZrO₂ | 486.85 °C (760 K) | Final oxidation to Zirconium dioxide in air. taylorandfrancis.com |

Computational and Theoretical Studies on Ammonium Pentafluorozirconate 1

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it well-suited for studying complex inorganic compounds like Ammonium (B1175870) Pentafluorozirconate(1-). DFT calculations can predict various properties, including molecular geometries, energetic stability, spectroscopic characteristics, and the nature of chemical bonds.

Theoretical studies employ geometry optimization to determine the most stable three-dimensional arrangement of atoms in the [ZrF₅]⁻ anion and the surrounding NH₄⁺ cations. These calculations typically start with an assumed geometry and iteratively adjust the atomic positions to minimize the total energy of the system. The resulting optimized geometry corresponds to the most stable configuration.

DFT calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to the normal modes of the [ZrF₅]⁻ and NH₄⁺ ions can be determined. These theoretical frequencies help in the assignment of experimental infrared (IR) and Raman spectra. For instance, the stretching and bending modes of the Zr-F bonds can be precisely identified.

NMR Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹⁹F and ¹⁵N, can be computed. These calculations involve determining the magnetic shielding tensors around the nuclei of interest. Theoretical NMR data provides a deeper understanding of the local chemical environment of each atom within the compound.

| Property | Predicted Data (Illustrative) |

| Vibrational Frequencies | |

| Zr-F Stretching Modes | 500-700 cm⁻¹ |

| F-Zr-F Bending Modes | 200-400 cm⁻¹ |

| N-H Stretching Modes | 3000-3300 cm⁻¹ |

| NMR Chemical Shifts | |

| ¹⁹F Chemical Shift | Relative to a standard (e.g., CFCl₃), predicted shifts help distinguish between different fluorine environments. |

| ¹⁵N Chemical Shift | Provides information on the electronic environment of the ammonium cation. |

Table 1: Illustrative Predicted Spectroscopic Data for Ammonium Pentafluorozirconate(1-)

The nature of the chemical bonds within Ammonium Pentafluorozirconate(1-) can be elucidated through DFT. Analysis of the electron density distribution, molecular orbitals, and charge distribution provides a detailed picture of the bonding. The interaction between the zirconium center and the fluorine ligands can be characterized in terms of its ionic and covalent contributions.

Furthermore, the electronic transitions responsible for the compound's optical properties can be predicted. By calculating the energies of the unoccupied molecular orbitals, it is possible to estimate the energies of electronic excitations, which can be correlated with experimental UV-Vis absorption spectra.

Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of Ammonium Pentafluorozirconate(1-) over time. In these simulations, the classical equations of motion are solved for a system of atoms, allowing for the observation of atomic and molecular motions at finite temperatures.

MD simulations can provide insights into:

The rotational and translational motion of the NH₄⁺ cations within the crystal lattice.

The vibrational dynamics of the [ZrF₅]⁻ anions.

The potential for phase transitions at different temperatures and pressures. By monitoring structural parameters as a function of temperature, simulations can help identify the mechanisms of phase changes.

Ab Initio and Quantum Chemical Approaches to Reactivity and Interactions

Ab initio and other quantum chemical methods are used to study the reactivity of Ammonium Pentafluorozirconate(1-) and its interactions with other molecules. These methods, which are based on first principles of quantum mechanics, can model reaction pathways and determine activation energies for various chemical processes. For example, the interaction of the [ZrF₅]⁻ anion with solvent molecules or other chemical species can be investigated to understand its solution-phase behavior and reactivity. These studies are crucial for predicting how the compound will behave in different chemical environments.

Applications in Advanced Materials Science and Chemical Synthesis

Precursor for Fluorinated Zirconium-Based Materials

Ammonium (B1175870) pentafluorozirconate(1-) is a key precursor in the creation of various advanced materials, valued for its zirconium and fluoride (B91410) content. Its utility lies in its reactivity and ability to yield specific zirconium-based compounds under controlled conditions.

Ammonium pentafluorozirconate(1-) is utilized in the synthesis of zirconium phosphates, materials with diverse applications in catalysis and ion exchange. The synthesis typically involves reacting a zirconium source like ammonium pentafluorozirconate(1-) with a phosphate (B84403) source. The fluoride ions in the precursor can help control the crystallization and morphology of the resulting zirconium phosphate.

One common method is hydrothermal synthesis, where ammonium pentafluorozirconate(1-) is reacted with phosphoric acid. In this process, fluoride ions act as mineralizers, aiding the dissolution and reprecipitation that forms crystalline zirconium phosphate phases. The specific phase of zirconium phosphate produced can be influenced by reaction conditions such as temperature, pH, and the fluorine-to-phosphorus molar ratio. mdpi.com Crystalline α-zirconium phosphate, for instance, can be obtained through the direct precipitation of soluble zirconium(IV) salts with phosphoric acid. researchgate.net

Ammonium pentafluorozirconate(1-) is a fundamental starting material for creating other inorganic fluorides and oxofluorides of zirconium. These materials are notable for their optical, dielectric, and catalytic properties.

The controlled thermal decomposition of ammonium pentafluorozirconate(1-) can produce various zirconium fluorides. For example, heating it in an inert atmosphere can form zirconium tetrafluoride (ZrF₄) by releasing ammonia (B1221849) and hydrogen fluoride.

Zirconium oxofluorides can be synthesized by reacting ammonium pentafluorozirconate(1-) with an oxygen source or through controlled hydrolysis. These compounds, with the general formula ZrOₓF₄₋₂ₓ, possess structural and chemical properties that are a hybrid of pure fluorides and oxides. The presence of even small amounts of certain compounds can lead to the formation of oxyfluorides if the starting materials are hydrated. bohrium.com

Role in Heavy Metal Fluoride Glass (HMFG) Formation, Specifically Fluorozirconate Glasses

Ammonium pentafluorozirconate(1-) is a component in the synthesis of heavy metal fluoride glasses (HMFGs), playing a significant role in the formation of fluorozirconate glasses like ZBLAN (ZrF₄-BaF₂-LaF₃-AlF₃-NaF). wikipedia.org These glasses are known for their wide transparency range, from ultraviolet to mid-infrared, making them suitable for applications in fiber optics, lasers, and sensors. wikipedia.orgsbfisica.org.br

The stability of fluorozirconate glasses against devitrification—the formation of crystals—is crucial for their use, as crystallization can cause light scattering and degrade optical properties. The addition of certain components and careful control of the synthesis process can improve glass stability. While zirconium tetrafluoride is the primary network-forming agent in these glasses, the purity of the starting materials is essential, as impurities can trigger crystallization.

Research has focused on understanding crystallization kinetics to optimize the glass manufacturing process. The temperature difference between the glass transition temperature (Tg) and the onset of crystallization (Tx), known as the stability parameter (ΔT = Tx - Tg), is often used to assess a glass's resistance to devitrification. A larger ΔT value indicates greater glass stability.

A major drawback of fluorozirconate glasses is their relatively poor chemical durability, especially in aqueous environments, when compared to silicate (B1173343) glasses. optica.orgbohrium.comflinders.edu.au When exposed to water, the fluoride network can be compromised, leading to the leaching of fluoride ions and the formation of hydrated oxide or oxyfluoride layers on the glass surface. optica.orgbohrium.comflinders.edu.au

Studies have examined the corrosion mechanism of fluorozirconate glasses in different aqueous solutions. The corrosion process is complex, involving both ion exchange and network dissolution. The rate of corrosion is affected by factors such as the pH of the solution, temperature, and the composition of the glass. Research indicates that the initial stage of corrosion involves a rapid exchange of fluoride ions with hydroxyl ions from the water, followed by the slower dissolution of the zirconate chains.

Fluorozirconate glasses exhibit excellent optical properties, including a broad transmission window (typically 0.3 to 7 µm) and low phonon energies. researchgate.net This low phonon energy is particularly beneficial for photonics applications, as it reduces non-radiative decay rates from the excited states of rare-earth ions doped into the glass. This results in higher quantum efficiencies for luminescence, making these glasses ideal host materials for fiber lasers and amplifiers.

The ability to dope (B7801613) fluorozirconate glasses with various rare-earth ions (such as Er³⁺, Nd³⁺, and Pr³⁺) enables the development of active optical fibers and bulk components for a wide range of applications. For example, erbium-doped fluorozirconate fibers are used as amplifiers in telecommunication systems, while other rare-earth dopants allow for laser emission in the visible and mid-infrared spectral regions. The specific composition of the glass can be adjusted to optimize the spectroscopic properties of the dopant ions.

Catalytic Applications and Precursor Role in Catalysis

Ammonium pentafluorozirconate(1-), while not extensively documented as a standalone catalyst, holds significance in the realm of chemical synthesis and materials science primarily through its functions as a fluorinating agent and as a crucial precursor for the generation of various zirconium-based catalysts. acs.orgrsc.org Its utility in these areas is foundational to the development of more complex catalytic systems. nih.govresearchgate.net

Use as a Fluorinating Agent

Ammonium pentafluorozirconate(1-) is recognized as a mild fluorinating agent. acs.org Fluorinating agents are substances that can introduce fluorine atoms into a molecule, a process that is of significant interest in many areas of chemical research due to the unique properties conferred by fluorine. beilstein-journals.org The reactivity of ammonium pentafluorozirconate(1-) in this capacity stems from the presence of fluoride ions within its structure, which can be transferred to a substrate under appropriate reaction conditions.

While a broad spectrum of N-F fluorinating agents has been developed and studied for their varied reactivity and applications, the utility of inorganic fluoride salts like ammonium pentafluorozirconate(1-) lies in specific contexts, such as in the synthesis of inorganic materials or as a component in decomposition processes. acs.orgbeilstein-journals.orgjsac.or.jp For instance, the related compound, ammonium fluoride, is employed as a fluorinating agent in the synthesis of luminophores and to facilitate the decomposition of geochemical samples by attacking silicon compounds. jsac.or.jprsc.org This analogous use highlights the fundamental role of the fluoride component in such ammonium salts.

The application of ammonium pentafluorozirconate(1-) as a fluorinating agent is particularly noted in the context of its thermal decomposition products. acs.org The controlled release of fluorine-containing species upon heating allows for its use in specific synthetic procedures where a mild source of fluoride is required.

| Aspect of Fluorinating Activity | Description | References |

| Nature of Agent | Mild fluorinating agent. | acs.org |

| Active Species | Fluoride ions (F⁻). | acs.orgjsac.or.jp |

| Mechanism of Action | Transfer of fluoride ions to a substrate. | acs.orgbeilstein-journals.org |

| Context of Use | Intermediate in thermal decompositions; potential for specialized syntheses. | acs.org |

Precursor for Zirconium-Based Catalysts

A significant application of ammonium pentafluorozirconate(1-) is its role as a precursor in the synthesis of zirconium-based catalysts. rsc.org Zirconium and its compounds are valued in catalysis due to their properties as Lewis acids, relative low toxicity, stability, and efficiency in a variety of organic transformations. nih.govresearchgate.net Zirconia (ZrO₂) and other zirconium-containing materials exhibit notable catalytic activity in processes such as polymerization, hydrogenation, and the synthesis of heterocyclic compounds. rsc.orgresearchgate.net

Ammonium pentafluorozirconate(1-) serves as a convenient starting material for producing these catalytically active zirconium species. Through processes such as thermal decomposition or chemical transformation, the ammonium and fluoride components can be removed, yielding zirconium oxide or other desired zirconium compounds. For example, ammonium heptafluorozirconate(IV), a closely related compound, is known to thermally decompose to form ammonium pentafluorozirconate(IV), which can be further processed. acs.org

The synthesis of zirconia-supported catalysts, for instance, often involves the precipitation of a zirconium salt followed by calcination. While specific protocols may vary, an ammonium zirconium fluoride salt can be a viable precursor in such methods. The resulting zirconium-based catalysts have been successfully employed in various reactions, including the selective catalytic reduction (SCR) of nitrogen oxides (NOx) and in the synthesis of bioactive molecules. rsc.orgmdpi.com

The versatility of zirconium-based catalysts is extensive, with applications ranging from the synthesis of complex organic molecules to environmental catalysis. researchgate.netrsc.org The role of ammonium pentafluorozirconate(1-) as a precursor is therefore critical to enabling these advanced catalytic applications.

| Catalyst Type | Precursor Role of Ammonium pentafluorozirconate(1-) | Key Applications of Resulting Catalyst | References |

| Zirconia (ZrO₂) Supported Catalysts | Source of zirconium for the synthesis of zirconia supports or active zirconia phases. | Selective catalytic reduction of NOx, synthesis of heterocyclic compounds. | rsc.orgresearchgate.netmdpi.com |

| Mixed Metal Oxide Catalysts | Provides the zirconium component in the synthesis of mixed-metal oxide systems. | Various organic transformations, including hydrogenation and polymerization. | nih.govresearchgate.net |

| Single-Atom Zirconium Catalysts | Potential starting material for the synthesis of highly dispersed zirconium active sites. | Transformation of biomass-derived molecules. | rsc.org |

Emerging Research Directions and Future Outlook for Ammonium Pentafluorozirconate 1

Development of Green and Sustainable Synthesis Routes

The chemical industry's shift towards sustainability has spurred research into environmentally benign synthesis methods for a wide array of compounds, including ammonium (B1175870) pentafluorozirconate(1-). Traditional synthesis routes often involve high temperatures and hazardous reagents. In response, researchers are exploring greener alternatives that are more energy-efficient and utilize less toxic precursors.

Hydrothermal Synthesis: Mild hydrothermal methods are being investigated as a low-temperature route to complex fluorides. acs.orgsc.eduacs.org This technique utilizes water as a solvent under moderate temperatures and pressures to facilitate the crystallization of the desired product. The use of reagents like ammonium bifluoride (NH₄HF₂) in hydrothermal synthesis can serve a dual purpose: providing the fluoride (B91410) ions and adjusting the pH of the reaction mixture, thereby avoiding the need for highly corrosive hydrofluoric acid. acs.org Research into the hydrothermal synthesis of various complex fluorides has demonstrated the potential for producing high-purity materials with well-defined morphologies. researchgate.net

Mechanochemical Synthesis: As a solvent-free approach, mechanochemical synthesis is a prime example of green chemistry. numberanalytics.comfiveable.me This method uses mechanical energy, such as ball milling, to induce chemical reactions between solid-state reactants. rsc.orgnih.govacs.org The process is typically rapid, can be conducted at room temperature, and minimizes the generation of solvent waste. numberanalytics.com The application of mechanochemistry for the synthesis of various inorganic compounds, including metal halides, suggests its feasibility for the production of ammonium pentafluorozirconate(1-). nih.gov

Ionic Liquids in Synthesis: Ionic liquids (ILs) are increasingly being explored as alternative reaction media for the synthesis of inorganic materials. nih.govresearchgate.netrsc.org Their unique properties, such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of precursors, make them attractive for the synthesis of metal fluoride complexes. nih.govresearchgate.net Research on the use of ionic liquids in the synthesis of transition metal fluoride nanoparticles indicates that the IL can act as both the solvent and a source of fluoride ions, offering a controlled route to the desired product. researchgate.net

| Synthesis Route | Key Advantages | Relevant Research Findings |

| Hydrothermal Synthesis | Low temperature, use of water as solvent, control over morphology. | Synthesis of complex fluorides like NaHoF₄ and NaEuF₄ under mild conditions. acs.org |

| Mechanochemical Synthesis | Solvent-free, reduced energy consumption, rapid reaction times. | Fast and solvent-free synthesis of high-purity halide perovskites. rsc.org |

| Ionic Liquid Synthesis | Controlled reaction environment, potential dual role as solvent and reactant. | Synthesis of metal fluoride nanoparticles from metal amidinate precursors in ionic liquids. researchgate.net |

Exploration of New Functional Materials with Tunable Properties

Ammonium pentafluorozirconate(1-) is a versatile precursor for the creation of new functional materials with properties that can be tailored for specific applications. Its thermal decomposition characteristics and reactivity make it a valuable starting point for the synthesis of advanced ceramics, glasses, and other specialty materials.

The compound serves as a key component in the manufacturing of high-performance zirconia-based ceramics. Furthermore, it is utilized in the production of specialty optical glasses, where the incorporation of zirconium and fluoride can significantly alter the refractive index and transparency of the final product.

The development of novel ionic liquids incorporating fluorinated anions is another promising area. These materials can exhibit unique electrochemical and physical properties, making them suitable for applications in batteries, catalysis, and as specialized solvents. The synthesis of ionic liquids with a sulfonyl fluoride motif, for instance, has been shown to be beneficial for high-voltage rechargeable lithium-metal batteries. nih.gov

Advanced In-Situ Characterization During Synthesis and Transformation

To truly understand and control the formation of materials from precursors like ammonium pentafluorozirconate(1-), it is crucial to observe the synthesis and transformation processes in real-time. Advanced in-situ characterization techniques provide a window into these dynamic events, offering insights that are not available from ex-situ measurements alone. numberanalytics.comnumberanalytics.comgatech.edu4tu.nlimdea.org

Techniques such as in-situ X-ray diffraction (XRD), transmission electron microscopy (TEM), and scanning electron microscopy (SEM) are being increasingly employed to monitor the crystallization, phase transitions, and morphological changes that occur during the synthesis of materials. gatech.eduimdea.org In-situ XRD, for example, can track the evolution of crystalline phases during hydrothermal or solid-state reactions, providing valuable kinetic data. gatech.edu In-situ TEM allows for the direct visualization of nanoparticle nucleation and growth from precursor solutions at the nanoscale. numberanalytics.com

These advanced characterization methods are essential for optimizing synthesis parameters to achieve desired material properties. By understanding the intermediate phases and reaction pathways, researchers can more effectively tailor the synthesis conditions to control particle size, crystal structure, and purity. gatech.edu

| In-Situ Technique | Information Gained | Relevance to Ammonium Pentafluorozirconate(1-) |

| X-ray Diffraction (XRD) | Real-time tracking of phase evolution and reaction kinetics. gatech.edu | Understanding the transformation of the precursor into final ceramic or glass phases. |

| Transmission Electron Microscopy (TEM) | Direct observation of nanoparticle formation, growth, and morphology changes. numberanalytics.com | Studying the nucleation and growth of zirconia nanoparticles from the precursor. |

| Scanning Electron Microscopy (SEM) | Monitoring of surface morphology and microstructural changes under reaction conditions. imdea.org | Observing the evolution of surface features during thermal decomposition or surface treatment applications. |

Multiscale Modeling and Integrated Computational-Experimental Approaches

The complexity of material synthesis and transformation processes often necessitates a multiscale modeling approach to gain a comprehensive understanding. acs.orggauss-centre.eutamu.educomsol.comcomsol.com Such models can bridge the gap between molecular-level interactions and macroscopic material properties. For ammonium pentafluorozirconate(1-), this involves integrating computational fluid dynamics (CFD) for reactor-scale phenomena with population balance equations (PBE) for crystal size distribution and molecular dynamics (MD) or density functional theory (DFT) for atomic-scale interactions. acs.orggauss-centre.eu

DFT calculations can be employed to investigate the electronic structure and bonding in the ammonium pentafluorozirconate(1-) complex and to elucidate the mechanisms of its decomposition and reaction with other species. researchgate.netnih.govrsc.org This fundamental understanding can then inform larger-scale models. For example, a combined experimental and computational study on the chlorination of pentlandite (B1173512) with ammonium chloride demonstrated the power of integrating DFT calculations with experimental observations to unravel complex reaction mechanisms. nih.govrsc.org

The integration of computational modeling with experimental data is a powerful strategy for accelerating the discovery and optimization of new materials and processes. This synergistic approach allows for the prediction of material properties and the rational design of synthesis protocols, reducing the need for extensive trial-and-error experimentation. researchgate.netmdpi.com

Potential in Niche Chemical Transformations and Specialist Applications

Beyond its role as a precursor, ammonium pentafluorozirconate(1-) holds potential for use in a variety of niche chemical transformations and specialist applications. Its fluoride and zirconium content can be leveraged for catalytic processes and surface modification treatments.

One area of interest is its use in catalysis. While specific catalytic applications of ammonium pentafluorozirconate(1-) are still emerging, related zirconium compounds are known to act as catalysts in various organic reactions. The compound's ability to act as a source of both ammonium and fluoride ions could be exploited in specific catalytic cycles.

In the realm of materials science, ammonium pentafluorozirconate(1-) is utilized in the surface treatment of metals. The application of fluoride-containing compounds can enhance the corrosion resistance and other surface properties of metallic substrates. Furthermore, its role as a component in the production of specialty glasses and ceramics for advanced electronic and optical devices continues to be an area of active development.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for ammonium pentafluorozirconate(1-)?

- Methodology : Synthesize by reacting zirconium precursors (e.g., Zr(OH)₄) with ammonium fluoride (NH₄F) in a controlled aqueous environment. Use a 10% excess of ammonium bifluoride (NH₄HF₂) to ensure complete dissolution of zirconium hydroxides. Conduct the reaction in polypropylene containers to avoid fluoride corrosion. Monitor pH and temperature to prevent hydrolysis of zirconium species. Hydration control is critical, as water molecules can enter the primary coordination sphere of zirconium, altering the structure .

- Key Techniques : Thermogravimetric analysis (TGA) to track hydration states, IR spectroscopy to confirm the absence of hydroxyl groups, and X-ray diffraction (XRD) to verify crystal structure .

Q. How can the crystal structure of ammonium pentafluorozirconate(1-) be confirmed experimentally?

- Methodology : Perform single-crystal XRD to determine bond lengths, coordination geometry, and unit cell parameters. Compare results with structurally analogous compounds (e.g., potassium pentafluorozirconate monohydrate, KZrF₅·H₂O). Use IR spectroscopy to identify ν(Zr-F) vibrational modes (typically 400–600 cm⁻¹) and detect water in the coordination sphere via O-H stretching bands (~3400 cm⁻¹). TGA can further validate hydration states by measuring mass loss upon heating .

Advanced Research Questions

Q. How do cation species (e.g., NH₄⁺ vs. K⁺) influence the coordination geometry of zirconium in pentafluorozirconate salts?

- Methodology : Compare XRD data of ammonium and potassium salts to assess cation size effects. Larger cations like NH₄⁺ may distort the [ZrF₅]⁻ framework due to steric interactions, whereas smaller cations (e.g., K⁺) favor tighter packing. Pair spectroscopic analysis (e.g., Raman) with DFT calculations to model electronic interactions. For mixed-cation systems (e.g., K₂₋ₓ(NH₄)ₓZrF₆), use Rietveld refinement to resolve occupancy ratios and lattice distortions .

Q. What experimental strategies resolve contradictions in reported coordination numbers for zirconium fluoride complexes?

- Methodology : Cross-validate structural data using complementary techniques:

- XRD for definitive bond distances and angles.

- EXAFS (Extended X-ray Absorption Fine Structure) to probe local Zr-F coordination.

- Solid-state NMR (¹⁹F, ⁹¹Zr) to assess dynamic fluoride exchange.

Discrepancies often arise from hydration variability or cation-induced distortions. For example, water in the coordination sphere (as in [ZrF₅(H₂O)]⁻) increases coordination number from 5 to 6, detectable via TGA and IR .

Q. How can hydration states of ammonium pentafluorozirconate(1-) be systematically controlled during synthesis?

- Methodology : Adjust reaction solvents (e.g., anhydrous HF vs. aqueous NH₄F) and drying protocols. For hydrated forms, crystallize under high humidity; for anhydrous forms, use vacuum drying or solvothermal methods. Characterize hydration via TGA (mass loss at 100–200°C for loosely bound H₂O; >200°C for coordinated H₂O) and IR spectroscopy. Hydration impacts catalytic and ion-exchange properties, making it critical for applications like fluoride ion conductors .

Q. What spectroscopic criteria distinguish monomeric vs. dimeric zirconium fluoride complexes?

- Methodology : IR and Raman spectroscopy can identify bridging vs. terminal Zr-F bonds. Bridging F⁻ ligands (µ-F) exhibit lower-frequency ν(Zr-F) modes (<450 cm⁻¹) compared to terminal F⁻ (>500 cm⁻¹). For dimeric [Zr₂F₁₀]²⁻ structures, XRD will reveal Zr-F-Zr bridges with bond angles ~140–160°. Magnetic susceptibility measurements may further differentiate monomeric (diamagnetic) and dimeric (paramagnetic) species if zirconium redox states vary .

Notes for Rigorous Experimental Design

- Contradiction Mitigation : Replicate synthesis under inert atmospheres to exclude atmospheric water/CO₂ interference.

- Novelty Check : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with gaps in zirconium coordination chemistry .

- Ethical Considerations : Handle HF and ammonium bifluoride with PPE (gloves, fume hoods) due to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.